Porantherine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

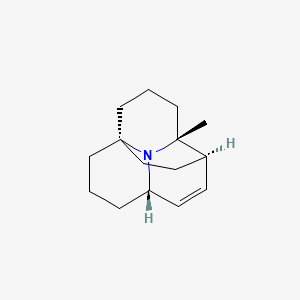

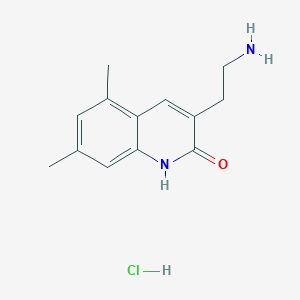

ポランセリンは、有毒な木本性低木であるポランセラ・コリムボーサに含まれる主要なアルカロイドです。構造はリコポディウムアルカロイドに似ていますが、このファミリーには属していません。ポランセリンは、同じアミンに結合した2つの3級炭素を含む複雑な構造で知られており、合成上の大きな課題となっています。

準備方法

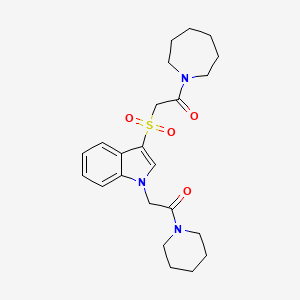

合成ルートと反応条件: ポランセリンの全合成は、さまざまな方法で行われてきました。注目すべきアプローチの1つには、共通の中間体からホルナー・ワズワース・エモンズ/アザマイケル付加反応またはジアステレオ選択的求核置換反応による2-メトキシピペリジンの利用が含まれます。 この合成戦略の主な特徴には、スルフィニルイミンへのシリルエノラートの不斉付加、基質制御還元、ワッカー酸化、トリフルオロ酢酸促進環化が含まれます .

工業的生産方法: ポランセリンの工業的生産方法は、その複雑な構造と合成に伴う課題のため、あまりよく文書化されていません。ほとんどの研究は、大規模な工業生産ではなく、実験室規模の合成に焦点を当てています。

3. 化学反応解析

反応の種類: ポランセリンは、以下を含むさまざまな種類の化学反応を起こします。

酸化: ポランセリンは特定の条件下で酸化される可能性がありますが、この反応に関する詳細な研究は限られています。

還元: 基質制御還元は、ポランセリンの合成における重要なステップです。

置換: ジアステレオ選択的求核置換は、ポランセリンの合成に使用されます。

一般的な試薬と条件:

酸化: ワッカー酸化は、ポランセリンの合成で使用される注目すべき反応です。

還元: 基質制御還元は、目的の立体化学を得るために用いられます。

置換: 求核置換反応は、2-メトキシピペリジンを使用して行われます。

形成される主な生成物: これらの反応から形成される主な生成物には、ポランセリン自体とそのさまざまな立体異性体、例えば(+)-ポランセリジンと(−)-6-エピポランセリジンが含まれます .

4. 科学研究への応用

ポランセリンは、以下を含むいくつかの科学研究への応用があります。

化学: ポランセリンは、その複雑な構造と合成上の課題のために研究されています。新しい合成方法論の開発のためのモデル化合物として役立ちます。

生物学: ポランセリンの生物活性は、他の生物活性アルカロイドとの構造的類似性のために注目されています。

化学反応の分析

Types of Reactions: Porantherine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: Substrate-controlled reduction is a key step in the synthesis of this compound.

Substitution: Diastereoselective nucleophilic substitution is used in the synthesis of this compound.

Common Reagents and Conditions:

Oxidation: Wacker oxidation is a notable reaction used in the synthesis of this compound.

Reduction: Substrate-controlled reduction is employed to achieve the desired stereochemistry.

Substitution: Nucleophilic substitution reactions are carried out using 2-methoxypiperidine.

Major Products Formed: The major products formed from these reactions include this compound itself and its various stereoisomers, such as (+)-porantheridine and (−)-6-epi-porantheridine .

科学的研究の応用

Porantherine has several scientific research applications, including:

Chemistry: this compound is studied for its complex structure and the synthetic challenges it presents. It serves as a model compound for developing new synthetic methodologies.

Biology: The biological activity of this compound is of interest due to its structural similarity to other biologically active alkaloids.

作用機序

ポランセリンの作用機序は、よくわかっていません。特定の分子標的や経路との相互作用を通じてその効果を発揮すると考えられています。 ポランセリンが生物学的効果を発揮する正確なメカニズムを解明するには、さらなる研究が必要です .

類似化合物との比較

ポランセリンは構造的にリコポディウムアルカロイドに似ていますが、このファミリーには属していません。類似の化合物には、以下が含まれます。

リコポジン: 3級アミンを含む代表的な分子です。

ヒペジンA: 1級アミンを含んでいます。

ケタミン: 2級アミンを特徴としています。

MK-801: 2級アミンを含む別の化合物です。

ヒストリオニコトキシン283A: 2級アミンを含んでいます.

ポランセリンのユニークさは、2つの3級アミン構造にあります。これは、合成上の大きな課題を生み出し、他の類似の化合物とは異なる特徴となっています。

特性

IUPAC Name |

(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWOUJYNFPKTLH-XQLPTFJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34N1C(CCC3)C=CC2CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is porantherine and where is it found?

A1: this compound is a complex alkaloid primarily isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. []

Q2: What other alkaloids are found alongside this compound in Poranthera corymbosa?

A2: Besides this compound (1), Poranthera corymbosa contains several related alkaloids, including: porantheridine (2), poranthericine (3), O-acetylporanthericine (4), porantherilidine (9), and porantheriline (8). The structures of these alkaloids have been determined through X-ray crystallography. [] Additionally, hydrolysis of porantheriline (8) yields an alcohol (7). []

Q3: What is known about the absolute structure of this compound?

A3: Research has elucidated the absolute structure of this compound. []

Q4: Have there been any successful total syntheses of this compound?

A4: Yes, several research groups have accomplished the total synthesis of (±)-porantherine. [, , , , ] These syntheses provide valuable insights into the structure and potential applications of this complex alkaloid.

Q5: How does the structure of poranthericine relate to its reactivity?

A5: Poranthericine (3) and its related alcohol (7) are considered epimers at the C1 carbon. This difference in stereochemistry influences their reactivity. Poranthericine (3) is proposed to have a Clβ-axial ethyl substituent, while alcohol (7) has a Clα-equatorial ethyl group. Oxidation of both poranthericine (3) and alcohol (7) interestingly yields the same ketone (6). This is thought to occur through epimerization of the initial oxidation product (5) formed from poranthericine (3). Furthermore, reduction of ketone (6) exclusively produces alcohol (7). []

Q6: What are the potential applications of aza-annulation strategies in alkaloid synthesis, and how does this relate to this compound?

A6: Aza-annulation reactions are highly valuable in the synthesis of nitrogen-containing natural products like alkaloids. [] These reactions offer efficient ways to construct nitrogen-containing rings, which are common structural motifs in many alkaloids, including this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine](/img/structure/B2928489.png)

![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)

![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B2928509.png)